Stereochemistry-Dependent Cytotoxicity in Leukemia Models
R-30-Hydroxygambogic acid demonstrates superior cytotoxicity compared to its direct (2S)-epimer, S-30-Hydroxygambogic acid, against both doxorubicin-sensitive and -resistant human leukemia K562 cell lines . The R-epimer is approximately 1.6-fold more potent against the sensitive line and 1.6-fold more potent against the resistant line .
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | R-30-Hydroxygambogic acid: K562/S IC50 = 1.27 μM; K562/R IC50 = 2.89 μM |
| Comparator Or Baseline | S-30-Hydroxygambogic acid: K562/S IC50 = 3.61 μM; K562/R IC50 = 4.49 μM |
| Quantified Difference | R-epimer is 2.8-fold (K562/S) and 1.6-fold (K562/R) more potent |
| Conditions | Human leukemia K562/S (sensitive) and K562/R (doxorubicin-resistant) cell lines |
Why This Matters
This stereochemical advantage is critical for research programs focused on overcoming drug resistance in leukemia, where the R-epimer offers a quantifiable 1.6- to 2.8-fold potency advantage over the S-epimer, directly impacting effective concentration ranges in experimental designs.
